An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-hydroxyphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-4-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a reliable synthetic protocol, physical and chemical properties, and expected analytical characterization data.
Compound Overview
3-Chloro-4-hydroxyphenylboronic acid is a substituted arylboronic acid that serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development.[1] The presence of the chloro and hydroxyl functionalities on the phenyl ring allows for further chemical modifications, making it a versatile reagent for creating libraries of compounds for biological screening.
Table 1: Physicochemical Properties of 3-Chloro-4-hydroxyphenylboronic acid
| Property | Value | Reference |
| CAS Number | 182344-13-4 | [1] |
| Molecular Formula | C₆H₆BClO₃ | [1] |
| Molecular Weight | 172.37 g/mol | [1] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 223-228 °C | |
| Storage | Store at 2-8 °C in a dry, dark place. | [1] |
Synthesis of 3-Chloro-4-hydroxyphenylboronic acid
The synthesis of 3-Chloro-4-hydroxyphenylboronic acid is typically achieved through the borylation of a corresponding aryl halide. A common and effective starting material is 4-bromo-2-chlorophenol. The general approach involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.
Synthesis Pathway
The following diagram illustrates the synthetic route from 4-bromo-2-chlorophenol to 3-Chloro-4-hydroxyphenylboronic acid.
Caption: Synthetic pathway for 3-Chloro-4-hydroxyphenylboronic acid.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of arylboronic acids.
Materials:
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4-Bromo-2-chlorophenol
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (2.44 M solution)
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Trimethyl borate
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2M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-chlorophenol (5 g, 24 mmol).
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Dissolution and Cooling: Anhydrous THF (75 mL) is added to the flask. The resulting solution is stirred and cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (12 mL of a 2.44 M solution in hexanes, 29 mmol) is added dropwise to the stirring solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred for an additional 2 hours at -78 °C.
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Borylation: Trimethyl borate (3.3 mL, 29 mmol) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature and stirred for 19 hours.
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Quenching and Extraction: The reaction is quenched by the slow addition of 2M aqueous HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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Workup: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford 3-Chloro-4-hydroxyphenylboronic acid as a white to pale yellow solid.
Characterization
A comprehensive characterization of the synthesized 3-Chloro-4-hydroxyphenylboronic acid is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3-Chloro-4-hydroxyphenylboronic acid
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 6.8-7.8 ppm. The hydroxyl protons would likely appear as broad singlets, with chemical shifts dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 115-160 ppm. The carbon attached to the boron atom would have a characteristic chemical shift. |
| FTIR (cm⁻¹) | Broad O-H stretch (hydroxyl and B-OH) around 3200-3600 cm⁻¹, aromatic C-H stretch around 3000-3100 cm⁻¹, aromatic C=C stretching peaks around 1400-1600 cm⁻¹, a strong B-O stretch around 1300-1400 cm⁻¹, and a C-Cl stretch in the fingerprint region. |
| Mass Spec. | Predicted m/z for [M+H]⁺: 173.0171. Predicted m/z for [M-H]⁻: 171.0026.[3] |
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the characterization of the synthesized product.
Caption: General workflow for the characterization of the final product.
Applications in Research and Development
3-Chloro-4-hydroxyphenylboronic acid is a versatile reagent with numerous applications in:
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Pharmaceutical Development: It serves as a crucial building block for the synthesis of biologically active molecules, including potential therapeutic agents.[1][2]
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Organic Synthesis: Its ability to participate in cross-coupling reactions makes it an invaluable tool for the construction of complex organic scaffolds.[1]
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Material Science: This compound can be incorporated into the synthesis of advanced materials, such as polymers and coatings, to impart specific properties.
Safety Information
3-Chloro-4-hydroxyphenylboronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the synthesis and characterization of 3-Chloro-4-hydroxyphenylboronic acid. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions.
